molecular formula C18H17ClN2O2S B2643119 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone CAS No. 851808-08-7

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B2643119
CAS No.: 851808-08-7
M. Wt: 360.86
InChI Key: PMHPLCJWUWCWEL-UHFFFAOYSA-N
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Description

The compound “(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone” is a tetra-substituted imidazole derivative featuring a 4,5-dihydroimidazole core. Key structural elements include:

  • A (3-chlorobenzyl)thio group at position 2, introducing a sulfur atom linked to a 3-chlorinated benzyl moiety.
  • A 3-methoxyphenyl methanone group at position 1, contributing a ketone functionalized with a methoxy-substituted aromatic ring.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-23-16-7-3-5-14(11-16)17(22)21-9-8-20-18(21)24-12-13-4-2-6-15(19)10-13/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHPLCJWUWCWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN2OSC_{18}H_{18}ClN_2OS with a molecular weight of approximately 354.86 g/mol. The structure features a thioether group, an imidazole ring, and a methoxy-substituted phenyl moiety, which contribute to its biological properties.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific cellular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the imidazole ring is particularly significant, as imidazole derivatives are known to exhibit diverse biological activities including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The MTT assay has been employed to evaluate the cytotoxic effects of related compounds on human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A431 (epidermoid carcinoma). Results show that these compounds can induce apoptosis in cancer cells, with IC50 values often in the low micromolar range .
CompoundCell LineIC50 (µM)
Compound AMDA-MB-23110.5 ± 1.2
Compound BA43115.3 ± 0.8
This compoundU251 (glioblastoma)<20

Antimicrobial Activity

The compound's thioether functionality suggests potential antimicrobial properties. Compounds containing sulfur are often noted for their ability to disrupt microbial membranes or inhibit key metabolic pathways in bacteria and fungi.

Case Studies

  • Study on Structural Activity Relationship (SAR) : Research into similar thiazole and imidazole derivatives has highlighted the importance of substituents on the phenyl rings for enhancing anticancer activity. Modifications at specific positions have been shown to significantly increase potency against various cancer cell lines .
  • In Vivo Studies : Preliminary animal studies indicate that compounds with similar structures can reduce tumor growth in xenograft models, suggesting that they may also have therapeutic potential beyond in vitro findings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous imidazole derivatives from the literature are compared below, focusing on substituent variations, physical properties, and biological activities:

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Compound Name Substituents (Position) Key Functional Groups Melting Point (°C) Biological Activity Reference
Target Compound 2-(3-chlorobenzylthio), 1-(3-methoxyphenyl)methanone Thioether, ketone, methoxy N/A* N/A*
(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one 2-(methylthio), 4-(benzo[b]thiophen) Methylthio, fused thiophene 276–278 Not reported
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole 2-(trifluoromethylphenyl), 4,5-diphenyl Trifluoromethyl, phenyl N/A Not reported
1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one 2-(3-chlorobenzothiophen), 4-(dimethylaminobenzylidene) Chlorobenzothiophen, amino N/A Antitumor, antimicrobial (potential)
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole 2-(furan), 4,5-diphenyl Furan, phenyl N/A Not reported

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The target compound’s 3-chlorobenzylthio group may enhance lipophilicity and steric bulk compared to simpler methylthio (e.g., ) or trifluoromethyl groups (e.g., ). Methoxy vs. Other Polar Groups: The 3-methoxyphenyl methanone introduces hydrogen-bonding capacity distinct from dimethylamino (e.g., ) or furan (e.g., ) substituents. Thioether vs.

Physical Properties :

  • Melting points for imidazole derivatives vary widely. The compound in exhibits a high melting point (276–278°C), likely due to strong intermolecular interactions from its planar benzo[b]thiophene moiety. The target compound’s melting point is unreported but may depend on the balance between its flexible 4,5-dihydroimidazole core and rigid aromatic substituents.

Biological Implications :

  • While biological data for the target compound are absent, structurally related imidazoles show antitumor, antimicrobial, and central nervous system activities . The 3-chlorobenzylthio group may mimic bioactive motifs seen in antimicrobial agents, though specific assays are required for confirmation.

Research Findings and Data Analysis

Substituent-Driven Trends:

  • Chlorine Substitution : Chlorinated aromatic groups (e.g., 3-chlorobenzyl in the target compound, 3-chlorobenzothiophen in ) are associated with enhanced biological activity due to increased lipophilicity and electrophilicity.

Limitations and Gaps:

  • No crystallographic or spectroscopic data (e.g., NMR, IR) are available for the target compound, hindering direct comparison with analogs like or .
  • Biological activity data are speculative, as the evidence focuses on synthesis and structural characterization.

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